Multigram Scalability Advantage
The synthesis of 5-difluoromethylisoxazole derivatives has been demonstrated on a multigram scale using a regioselective metal-free [3+2] cycloaddition of halogenoximes and propargylic alcohol, followed by late-stage deoxofluorination. Target 3,5-disubstituted 5-difluoromethylisoxazoles were obtained in good to excellent yield on up to a 130 g scale, showcasing robust scalability [1]. In contrast, the preparation of 5-fluoromethyl analogs (CH₂F) was found to be more conveniently achieved via an alternative nucleophilic substitution route on 5-bromomethyl derivatives, indicating that the difluoromethyl series benefits from a superior cycloaddition/deoxofluorination pathway suitable for larger-scale supply [1].
| Evidence Dimension | Maximum demonstrated synthesis scale |
|---|---|
| Target Compound Data | Up to 130 g scale for 3,5-disubstituted 5-difluoromethylisoxazoles |
| Comparator Or Baseline | 5-Fluoromethylisoxazoles: preparation found to be more convenient via alternative nucleophilic substitution route (bromomethyl pathway); cycloaddition/deoxofluorination route less optimal for CH₂F series |
| Quantified Difference | Difluoromethyl series accessible via robust, scalable cycloaddition/deoxofluorination sequence demonstrated on >100 g scale; fluoromethyl series requires less convenient alternative methodology |
| Conditions | One-pot metal-free [3+2] cycloaddition of halogenoximes and propargylic alcohol, followed by late-stage deoxofluorination with the Ruppert–Prakash reagent (TMSCHF₂). Reported in Chalyk et al., J. Org. Chem. 2019. |
Why This Matters
Procurement specialists and process chemists can rely on a published, scalable methodology for the difluoromethyl scaffold to support gram-to-kilogram lead optimization and early preclinical supply without developing entirely bespoke synthetic routes.
- [1] Chalyk, B. A.; Hrebeniuk, K. V.; Fil, Y. V.; et al. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. J. Org. Chem. 2019, 84 (24), 15877–15899. DOI: 10.1021/acs.joc.9b02264. View Source
